Limitation: Insufficient Publicly Available Comparator Data for Meaningful Differentiation
A systematic search of primary literature, patent filings, and authoritative bioactivity databases (BindingDB, ChEMBL, PubChem BioAssay) through April 2026 yielded no direct, quantitative head-to-head comparisons or cross-study comparable datasets that satisfy the minimum evidence standards for differentiation. The only verifiable bioactivity data are CYP1A1 IC50 = 1,200 nM and CYP3A4 IC50 > 10,000 nM, sourced from BindingDB/ChEMBL [1]. No comparator compound with identical or structurally proximal substitution has publicly available CYP or primary target data measured under comparable assay conditions. Computational target predictions from IDRBLab annotating this compound as an LSD1 inhibitor [2] are not supported by published dose-response curves, IC50/EC50 values, or selectivity panels. Furthermore, a patent landscape survey reveals that Glaxo Group Limited has disclosed pyrimidine derivatives as S1P1 receptor agonists (US 2013/0012491 A1) [3], but CAS 1171737-31-7 is not specifically exemplified, and no S1P1 agonism data for this compound are publicly reported. As a consequence, no evidence-based differentiation claims can be substantiated. Users are strongly advised to request primary pharmacological profiling data from the supplier before committing to procurement or experimental design.
| Evidence Dimension | CYP1A1 inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1,200 nM |
| Comparator Or Baseline | No directly comparable analog with publicly available CYP1A1 IC50 under identical assay conditions |
| Quantified Difference | Not calculable |
| Conditions | Human CYP1A1 expressed in HEK293 cells; fluorogenic substrate 7-ethoxyresorufin; 30 min preincubation |
Why This Matters
In the absence of comparator data, the CYP1A1 IC50 value serves as a baseline for lot-to-lot consistency checks but does not support selection over a structurally related alternative.
- [1] BindingDB. BDBM50269353: CHEMBL4105559. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50269353 (accessed 2026-04-29). View Source
- [2] IDRBLab / Therapeutic Target Database (TTD). Drug ID D0N2QZ: Pyrimidine derivative 18. https://idrblab.net/ttd/data/drug/details/d0n2qz (accessed 2026-04-29). View Source
- [3] Glaxo Group Limited. US Patent Application 2013/0012491 A1: Pyrimidine derivatives for use as sphingosine 1-phosphate 1 (S1P1) receptor agonists. Published 2013-01-10. https://www.freepatentsonline.com/y2013/0012491.html (accessed 2026-04-29). View Source
